molecular formula C17H17NO3 B5877722 3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoic acid

3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoic acid

Cat. No. B5877722
M. Wt: 283.32 g/mol
InChI Key: NGOCFRCAIQELGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoic acid, also known as DMBAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoic acid is not fully understood. However, it has been suggested that 3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoic acid exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Biochemical and Physiological Effects
3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoic acid has been shown to have anti-inflammatory effects in vitro and in vivo. In addition, 3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoic acid has been found to inhibit the growth of certain plant pathogens, making it a potential candidate for use in agriculture.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoic acid in lab experiments is its relatively simple synthesis method. However, one limitation is that the mechanism of action of 3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoic acid is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoic acid. One direction is to further investigate its anti-inflammatory properties and potential use as an anti-inflammatory agent. Another direction is to explore its potential as a building block for the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of 3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoic acid.

Synthesis Methods

3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoic acid can be synthesized through a multi-step process starting from 3,4-dimethylbenzoic acid. The first step involves the conversion of 3,4-dimethylbenzoic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-methylaniline to form the amide intermediate. Finally, the amide intermediate is cyclized using phosphorus oxychloride to form 3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoic acid.

Scientific Research Applications

3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoic acid has been extensively studied for its potential applications in various fields such as material science, pharmaceuticals, and agriculture. In material science, 3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoic acid has been used as a building block for the synthesis of new materials with unique properties. In pharmaceuticals, 3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoic acid has been investigated for its potential use as an anti-inflammatory agent. In agriculture, 3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoic acid has been studied for its ability to inhibit the growth of certain plant pathogens.

properties

IUPAC Name

3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-10-7-8-13(9-11(10)2)16(19)18-15-6-4-5-14(12(15)3)17(20)21/h4-9H,1-3H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOCFRCAIQELGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(3,4-Dimethylphenyl)carbonyl]amino}-2-methylbenzoic acid

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